molecular formula C6H9OP B3047281 Trivinylphosphine oxide CAS No. 13699-67-7

Trivinylphosphine oxide

Cat. No. B3047281
CAS RN: 13699-67-7
M. Wt: 128.11 g/mol
InChI Key: QRPTXORSJKSZSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

TVPO is synthesized using POCl₃ (phosphorus oxychloride) and VMB (vinylmagnesium bromide) in a temperature-dependent reaction. The thermodynamically favorable product, TVPO, is preferentially produced at low temperatures. As the reaction temperature rises, an endothermic anionic addition polymerization reaction occurs between TVPO and VMB .


Molecular Structure Analysis

The molecular structure of TVPO involves trivinylphosphine oxide units . These units exhibit unique bonding patterns and contribute to TVPO’s reactivity. An experimental X-ray single-crystal study supports the theoretical findings based on density functional theory (DFT) simulations .


Chemical Reactions Analysis

TVPO participates in nucleophilic addition reactions . Our comprehensive computational analysis revealed an extraordinary ratio rate constant for the sequential addition of TVPO to (2-(piperazin-1-yl)ethyl)divinylphosphine oxide monoadduct, leading to the synthesis of (piperazine-1,4-diylbis(ethane-2,1-diyl))bis(divinylphosphine oxide) adduct .

Scientific Research Applications

  • Nanocrystal Synthesis Trivinylphosphine oxide (TOPO) plays a crucial role in the synthesis of nanocrystals. Its use as a solvent in colloidal nanocrystal synthesis, especially for CdSe quantum wires, is significant. However, the presence of impurities in commercial TOPO can influence the outcome of these syntheses. Studies have shown that specific impurities in TOPO batches, like di-n-octylphosphinic acid (DOPA), positively affect the growth of high-quality CdSe quantum wires by modifying precursor reactivity (Wang, Tang, Kao, Dingman, & Buhro, 2009); (Wang, Tang, & Buhro, 2008).

  • Chromatography and Separation Techniques TOPO has been utilized in chromatographic methods for the separation of certain cations. One study shows its use in column chromatography with cellulose for the separation of Au−Sb−Tl (Blouri & Revel, 1972). Additionally, its application in capillary column gas chromatography for the determination of TOPO itself has been studied, highlighting its importance in analytical chemistry (Gyllenhaal & Stuurman, 1982).

  • Catalysis and Chemical Reactions TOPO and its derivatives have been used in various catalytic and chemical reactions. For instance, its role in the enantioselective hydrogenation of diphenylvinylphosphine oxides and vinylphosphonates, leading to high stereoselectivity in the hydrogenated products, is noteworthy (Cheruku, Paptchikhine, Church, & Andersson, 2009).

  • Quantum Dot Coatings TOPO has been explored as a coating agent for quantum dots (QDs) in biomedical imaging. The development of a triblock copolymer as a multidentate ligand for coating QDs offers a biocompatible alternative to TOPO, addressing issues related to the degradation of QDs in physiological conditions (Wang, Sridhar, Korotcov, Ting, Francis, Mitchell, & Wang, 2011).

  • Environmental and Biological Analysis TOPO has been employed in neutron activation analysis for determining trace elements in biological materials. Its use in solvent extraction processes showcases its versatility in environmental and biological analysis (Steinnes, 1975).

  • Pharmaceutical Analysis In pharmaceutical research, TOPO derivatives like tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents. A sensitive high-performance liquid chromatography method has been developed for the quantitation of TCEP in biological samples, highlighting its importance in pharmaceutical analysis (Tan, Ihnat, Nayak, & Russell, 2012).

Mechanism of Action

The reaction mechanism involves a pseudo-Michael addition with a four-membered ring transition state . This process is analogous to the Michael addition reaction. Understanding this mechanism is crucial for predicting TVPO’s behavior in various applications .

properties

IUPAC Name

1-bis(ethenyl)phosphorylethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPTXORSJKSZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(C=C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337442
Record name Trivinylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trivinylphosphine oxide

CAS RN

13699-67-7
Record name Trivinylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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